Fmoc-9-MeAnon-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

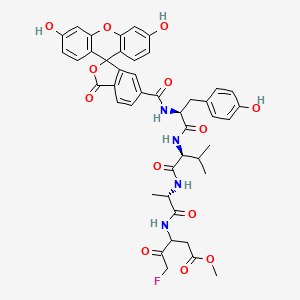

Fmoc-9-MeAnon-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

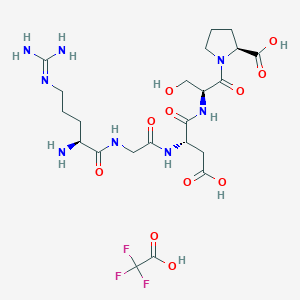

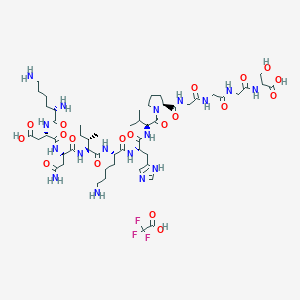

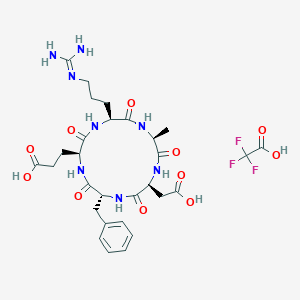

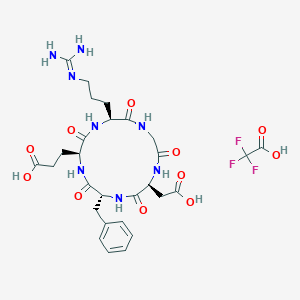

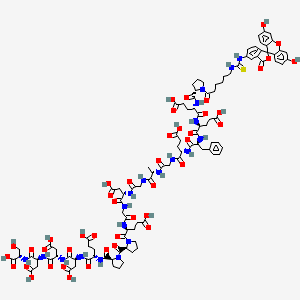

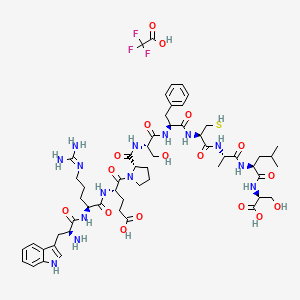

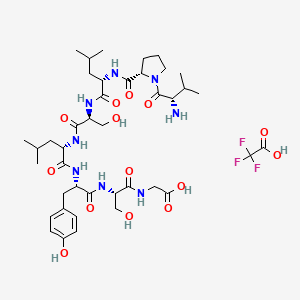

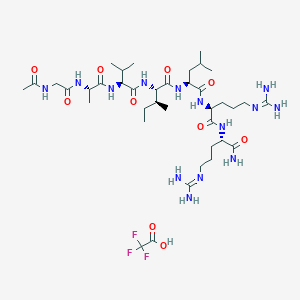

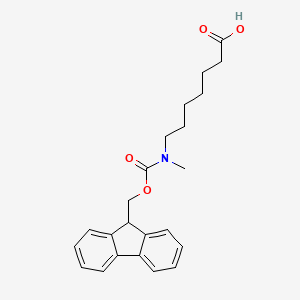

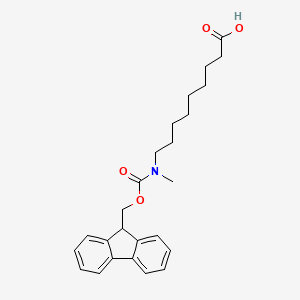

The molecular formula of Fmoc-9-MeAnon-OH is C25H31NO4. The Fmoc group allows for rapid and highly efficient synthesis of peptides, including those of significant size and complexity .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-9-MeAnon-OH is 409.5 g/mol. More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for creating various materials .

Cell Cultivation

The properties of Fmoc-modified amino acids and peptides have been explored in the context of cell cultivation . Their ability to self-assemble into structures can create an environment conducive to cell growth and proliferation .

Bio-Templating

Fmoc-modified amino acids and peptides can serve as bio-templates . Their self-assembly features allow them to form structures that can guide the formation of other materials or biological entities .

Optical Applications

The Fmoc group’s properties have been utilized in optical applications . The aromaticity of the Fmoc moiety can interact with light in specific ways, making it useful in various optical technologies .

Drug Delivery

Fmoc-modified amino acids and peptides have potential applications in drug delivery . Their self-assembling properties can be used to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

The self-assembly features of Fmoc-modified amino acids and peptides have been explored for catalytic applications . They can form structures that facilitate certain chemical reactions .

Therapeutic Applications

Fmoc-modified amino acids and peptides have shown potential for therapeutic applications . Their ability to form specific structures can be harnessed to interact with biological systems in ways that have therapeutic effects .

Antibiotic Properties

Research has indicated that Fmoc-modified amino acids and peptides may have antibiotic properties . Their ability to form certain structures can disrupt bacterial cells, providing a potential avenue for new antibiotic treatments .

In addition to these applications, the Fmoc group has played a significant role in the chemical synthesis of peptides . Its development and integration into synthesis methods is considered a major landmark in the history of peptide synthesis . The Fmoc group allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Mécanisme D'action

Target of Action

The primary target of Fmoc-9-MeAnon-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-9-MeAnon-OH interacts with its targets by reacting with the amine group of amino acids to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under mild basic conditions . This property is essential for its role in peptide synthesis, as it allows for the sequential addition of amino acids .

Biochemical Pathways

The use of Fmoc-9-MeAnon-OH primarily affects the pathway of peptide synthesis . The introduction of the Fmoc group allows for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions, leaving behind the synthesized peptide .

Pharmacokinetics

The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the protecting group without affecting other parts of the peptide .

Result of Action

The primary result of the action of Fmoc-9-MeAnon-OH is the protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .

Action Environment

The action of Fmoc-9-MeAnon-OH is influenced by the pH of the environment . As a base-labile group, the Fmoc group can be removed under basic conditions . Therefore, the pH of the environment needs to be carefully controlled during peptide synthesis to ensure the selective removal of the Fmoc group . Additionally, the reaction with the amine group to introduce the Fmoc group can be carried out under various conditions, including the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Safety and Hazards

While specific safety and hazards information for Fmoc-9-MeAnon-OH was not found, it’s worth noting that Fmoc-Cl, a related compound, is known to cause severe skin burns and eye damage. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection .

Orientations Futures

The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, making it an even more valuable resource for research in the post-genomic world .

Propriétés

IUPAC Name |

9-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-26(17-11-5-3-2-4-6-16-24(27)28)25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,2-6,11,16-18H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYUGNRBIJISQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-9-MeAnon-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.